1(2H)-Quinolinecarboxylic acid, 3-(acetylaMino)-3,4-dihydro-, 1,1-diMethylethyl ester 1(2H)-Quinolinecarboxylic acid, 3-(acetylaMino)-3,4-dihydro-, 1,1-diMethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1259224-07-1
VCID: VC0166018
InChI: InChI=1S/C16H22N2O3/c1-11(19)17-13-9-12-7-5-6-8-14(12)18(10-13)15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19)
SMILES: CC(=O)NC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C
Molecular Formula: C16H22N2O3
Molecular Weight: 290.363

1(2H)-Quinolinecarboxylic acid, 3-(acetylaMino)-3,4-dihydro-, 1,1-diMethylethyl ester

CAS No.: 1259224-07-1

Main Products

VCID: VC0166018

Molecular Formula: C16H22N2O3

Molecular Weight: 290.363

1(2H)-Quinolinecarboxylic acid, 3-(acetylaMino)-3,4-dihydro-, 1,1-diMethylethyl ester - 1259224-07-1

CAS No. 1259224-07-1
Product Name 1(2H)-Quinolinecarboxylic acid, 3-(acetylaMino)-3,4-dihydro-, 1,1-diMethylethyl ester
Molecular Formula C16H22N2O3
Molecular Weight 290.363
IUPAC Name tert-butyl 3-acetamido-3,4-dihydro-2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C16H22N2O3/c1-11(19)17-13-9-12-7-5-6-8-14(12)18(10-13)15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,19)
Standard InChIKey ODVIBBIJXMZYKO-UHFFFAOYSA-N
SMILES CC(=O)NC1CC2=CC=CC=C2N(C1)C(=O)OC(C)(C)C
Synonyms 1(2H)-Quinolinecarboxylic acid, 3-(acetylaMino)-3,4-dihydro-, 1,1-diMethylethyl ester
PubChem Compound 57347305
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator